N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with three methoxy groups (3,4,5-trimethoxybenzamide) and a branched ethyl chain. This chain contains two pharmacophoric moieties: a 4-(dimethylamino)phenyl group and a 4-methylpiperazine ring.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4/c1-27(2)20-9-7-18(8-10-20)21(29-13-11-28(3)12-14-29)17-26-25(30)19-15-22(31-4)24(33-6)23(16-19)32-5/h7-10,15-16,21H,11-14,17H2,1-6H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQYYKAWFXTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Dimethylamino Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form the dimethylamino intermediate.
Piperazine Ring Formation: The intermediate is then reacted with 4-methylpiperazine under specific conditions to form the piperazine ring.
Coupling with Trimethoxybenzamide: Finally, the piperazine intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in several therapeutic areas due to its ability to interact with biological targets such as enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to potential antimicrobial effects .
Case Studies:
- A study on similar compounds demonstrated their efficacy against Plasmodium falciparum, highlighting the potential for developing antimalarial agents from related chemical structures .
- Investigations into structure-activity relationships (SAR) revealed that modifications in the anilino structure significantly influence antiplasmodial activity and cytotoxicity, suggesting that N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide could be optimized for enhanced therapeutic effects .
Anticancer Research
The compound's structural characteristics suggest it may also have applications in anticancer therapies. Compounds with similar frameworks have been associated with various biological activities, including:
- Antitumor properties : The presence of nitrogen-containing heterocycles often correlates with anticancer activity due to their ability to interfere with cellular processes .
- Molecular modeling studies have indicated that modifications to the compound could yield derivatives with improved selectivity and potency against cancer cell lines.
Neuropharmacology
Given the presence of a piperazine moiety, this compound may exhibit neuropharmacological properties. Piperazine derivatives are known for their roles as anxiolytics and antidepressants. Research into related compounds has shown:
- Potential effects on neurotransmitter systems, which could lead to applications in treating anxiety and depression .
- The ability to modulate ion channels or receptors involved in pain pathways, suggesting possible applications in pain management therapies.
Chemical Synthesis and Organic Chemistry
The synthesis of this compound typically involves multi-step organic reactions. Its synthesis has been documented in scientific literature, emphasizing its relevance for:
- Organic synthesis : The compound serves as a precursor for creating other derivatives with varied biological activities.
- Chemical screening libraries : It is included in libraries used for drug discovery processes, facilitating the identification of new therapeutic candidates .
Pharmacokinetic Studies
Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a drug candidate. Parameters such as:
- Log P and Log D values : These values indicate the compound's lipophilicity and permeability, essential for determining absorption and distribution in biological systems .
- CYP450 inhibition studies : Evaluating interactions with cytochrome P450 enzymes can help predict metabolic stability and potential drug-drug interactions.
Mechanism of Action
The mechanism by which N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated using PubChem tools; †From MTT assays against cancer cell lines .
Functional Group Impact on Activity
- Piperazine Substitution: The target compound’s 4-methylpiperazine group differs from the 4-phenylpiperazine in and the 2-chlorobenzyl-piperazine in .
- Benzamide vs. Methanimine/Schiff Base : The 3,4,5-trimethoxybenzamide in the target compound contrasts with the Schiff base (hydrazinyl) in and the methanimine in . Schiff bases exhibit redox-active properties linked to antiproliferative effects, whereas benzamides are often associated with kinase or receptor antagonism .
- Substituent Positioning : The 3,4,5-trimethoxy pattern in the target compound and is critical for tubulin binding in anticancer agents, as seen in colchicine analogues. However, the absence of a hydrazinyl group in the target compound may reduce cytotoxicity compared to .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The dimethylamino and methylpiperazine groups in the target compound likely increase logP compared to the chlorobenzyl-piperazine in , enhancing membrane permeability.
- Solubility : The 3,4,5-trimethoxybenzamide scaffold in the target compound and may reduce aqueous solubility due to high aromaticity, necessitating formulation optimization.
Research Findings and Limitations
- Antiproliferative Potential: While the target compound shares structural motifs with antiproliferative Schiff base hybrids (e.g., ), its biological activity remains uncharacterized in the provided evidence. Comparative studies using β-tubulin polymerization assays are warranted.
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (amide coupling) but requires optimization for stereochemical control at the ethyl branch.
Notes
Evidence Gaps : Direct biological data for the target compound is absent in the provided sources; inferences are drawn from structural analogues.
Diverse Applications : The 3,4,5-trimethoxybenzamide scaffold is versatile, appearing in anticancer (), antipsychotic (), and antimicrobial agents.
Piperazine Variants : Piperazine substitutions significantly modulate receptor selectivity and metabolic stability, as seen in .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 398.50 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves interactions with various biological targets. This compound may inhibit specific enzymes or receptors that are integral to metabolic pathways or disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects.
- Receptor Modulation : It can bind to receptors involved in signal transduction pathways, potentially altering cellular responses and contributing to anti-cancer activities.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives containing the dimethylamino group display significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have been reported to inhibit colony formation and spheroid growth in breast and pancreatic cancer cells .
- Anti-inflammatory Effects : The presence of the dimethylamino moiety has been linked to antioxidant properties and the modulation of inflammatory pathways .
- Antimicrobial Properties : The compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or through other mechanisms involving enzyme inhibition.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study demonstrated that a related compound significantly inhibited the growth of MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cells at low concentrations (1-2 μM), highlighting its potential as an anticancer agent .
- Mechanistic Insights : Research has indicated that such compounds may affect cellular signaling pathways involved in cancer progression by modulating receptor activity and influencing gene expression related to cell survival and proliferation.
Q & A
Q. What are the established synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide, and how are key intermediates optimized?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Starting materials like benzoyl chloride derivatives react with dimethylamino-phenyl and 4-methylpiperazine groups under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:
- Nucleophilic substitution : Introduction of the piperazine moiety via SN2 reactions, optimized at 60–80°C in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, eluent: 10% methanol/ethyl acetate) and recrystallization ensure >95% purity.
- Structural confirmation : NMR (e.g., δ 7.74 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) validate the molecular formula (C24H34N4O3, MW 454.6 g/mol) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- X-ray crystallography : Resolves 3D conformation, highlighting intramolecular C–H···O/N interactions that stabilize the piperazine-ethyl linkage .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trimethoxybenzamide protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : ESI-MS identifies [M+H]+ ions (m/z 455.3) and fragments (e.g., loss of 4-methylpiperazine at m/z 317.2) .
Q. What preliminary biological activities have been reported, and what assays are used for screening?
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor IC50 ~120 nM) .
- Antimicrobial screening : Broth microdilution assays against Gram-positive bacteria (MIC ~8 µg/mL) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 ~15 µM in HeLa cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity in structure-activity relationship (SAR) studies?
- Piperazine substitution : Replacing 4-methylpiperazine with 4-ethylpiperazine increases lipophilicity (logP +0.3), enhancing blood-brain barrier penetration in CNS-targeted studies .
- Trimethoxybenzamide vs. dimethylbenzamide : Trimethoxy derivatives show 10-fold higher serotonin receptor affinity due to enhanced π-π stacking .
- Data contradiction : Some analogs with bulkier substituents (e.g., trifluoromethyl) exhibit reduced solubility despite improved target binding, requiring formulation optimization .
Q. What computational strategies are employed to predict binding modes and optimize pharmacokinetic properties?
- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the trimethoxybenzamide group and Tyr89 in the dopamine D3 receptor .
- ADMET prediction : SwissADME models highlight moderate bioavailability (F30% oral) and CYP3A4-mediated metabolism, guiding lead optimization .
- MD simulations : 100-ns trajectories assess conformational stability of the ethyl-piperazine linker in aqueous environments .
Q. How can conflicting data in biological assays (e.g., receptor affinity vs. cellular activity) be resolved methodologically?
- Orthogonal assays : Compare radioligand binding (cell-free) with functional assays (e.g., cAMP inhibition in live cells) to distinguish direct binding from downstream effects .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects .
- Proteomic profiling : SILAC-based quantitative proteomics identifies compensatory pathways in resistant cell lines .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | THF (anhydrous) | Maximizes SN2 efficiency | |
| Temperature | 60–80°C | Balances reaction rate/decay | |
| Purification | Silica gel chromatography | Achieves >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
